Methyl (2S,5R)-1-Boc-5-fluoropiperidine-2-carboxylate
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Overview
Description
1-tert-butyl 2-methyl 5-fluoropiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H20FNO4. It is a fluorinated piperidine derivative, which is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 2-methyl 5-fluoropiperidine-1,2-dicarboxylate typically involves the reaction of a piperidine derivative with tert-butyl and methyl groups, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of 1-tert-butyl 2-methyl 5-fluoropiperidine-1,2-dicarboxylate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 2-methyl 5-fluoropiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized piperidine derivatives .
Scientific Research Applications
1-tert-butyl 2-methyl 5-fluoropiperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Researchers investigate its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 5-fluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate
- 1-tert-butyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate
Uniqueness
1-tert-butyl 2-methyl 5-fluoropiperidine-1,2-dicarboxylate is unique due to its specific substitution pattern and fluorination, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H20FNO4 |
---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-fluoropiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
MSTQOXJWWVFRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)F |
Origin of Product |
United States |
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